

In-depth Technical Guide to 2,3-Difluorophenylacetonitrile (CAS: 145689-34-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Difluorophenylacetonitrile

Cat. No.: B137455

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

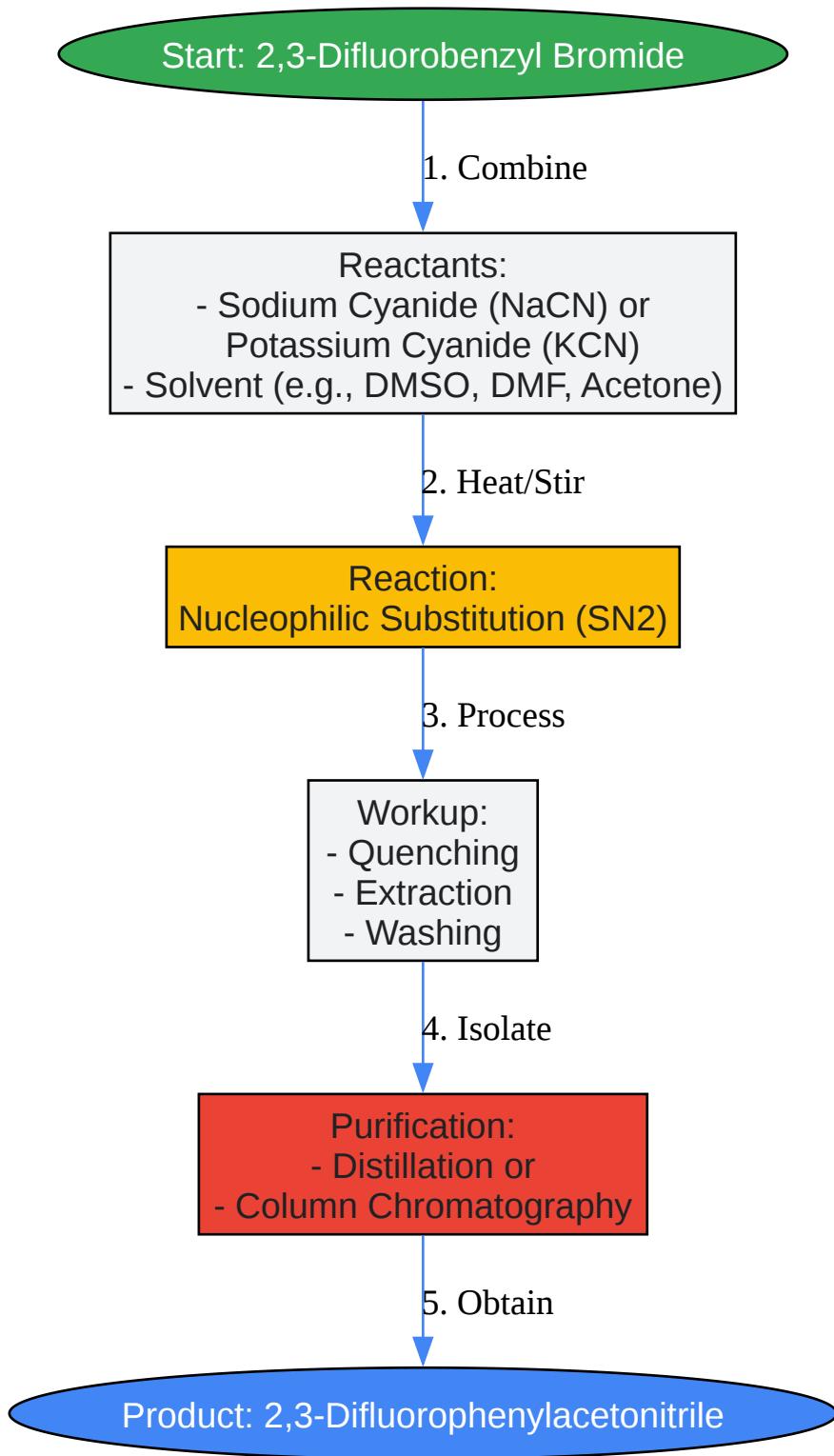
2,3-Difluorophenylacetonitrile, also known as 2,3-difluorobenzyl cyanide, is a fluorinated aromatic nitrile that serves as a crucial intermediate in the synthesis of a variety of organic molecules.^{[1][2]} Its chemical structure, characterized by a phenyl ring substituted with two adjacent fluorine atoms and a cyanomethyl group, imparts unique reactivity and properties that are highly valued in the fields of medicinal chemistry and materials science. The presence of the fluorine atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of downstream compounds, making it a desirable building block in the design of novel pharmaceuticals and agrochemicals.^[1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **2,3-Difluorophenylacetonitrile** is provided in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	145689-34-5	[2]
Molecular Formula	C ₈ H ₅ F ₂ N	[2]
Molecular Weight	153.13 g/mol	[2]
Appearance	Light orange to yellow to green clear liquid	
Melting Point	24 °C	[1]
Boiling Point	216.9 ± 25.0 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Flash Point	85.0 ± 23.2 °C	[1]
Vapor Pressure	0.1 ± 0.4 mmHg at 25°C	[1]
Refractive Index	1.487	[1]
Purity	>98.0% (GC)	

Safety and Handling


2,3-Difluorophenylacetonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled.[\[2\]](#) It is essential to handle this compound in a well-ventilated area, such as a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediate and thorough washing of the affected area is recommended.[\[3\]](#) For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Reactivity

2,3-Difluorophenylacetonitrile is primarily synthesized through the nucleophilic substitution of a 2,3-difluorobenzyl halide with a cyanide salt. The most common precursor is 2,3-difluorobenzyl bromide.

General Synthetic Workflow

The synthesis of **2,3-Difluorophenylacetonitrile** from 2,3-difluorobenzyl bromide is a standard cyanation reaction. The workflow involves the reaction of the benzyl bromide with a cyanide source, followed by workup and purification.

[Click to download full resolution via product page](#)

General synthetic workflow for **2,3-Difluorophenylacetonitrile**.

Detailed Experimental Protocol: Synthesis of **2,3-Difluorophenylacetonitrile**

The following protocol is a representative example of the synthesis of **2,3-Difluorophenylacetonitrile**.

Materials:

- 2,3-Difluorobenzyl bromide
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO)
- Deionized water
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

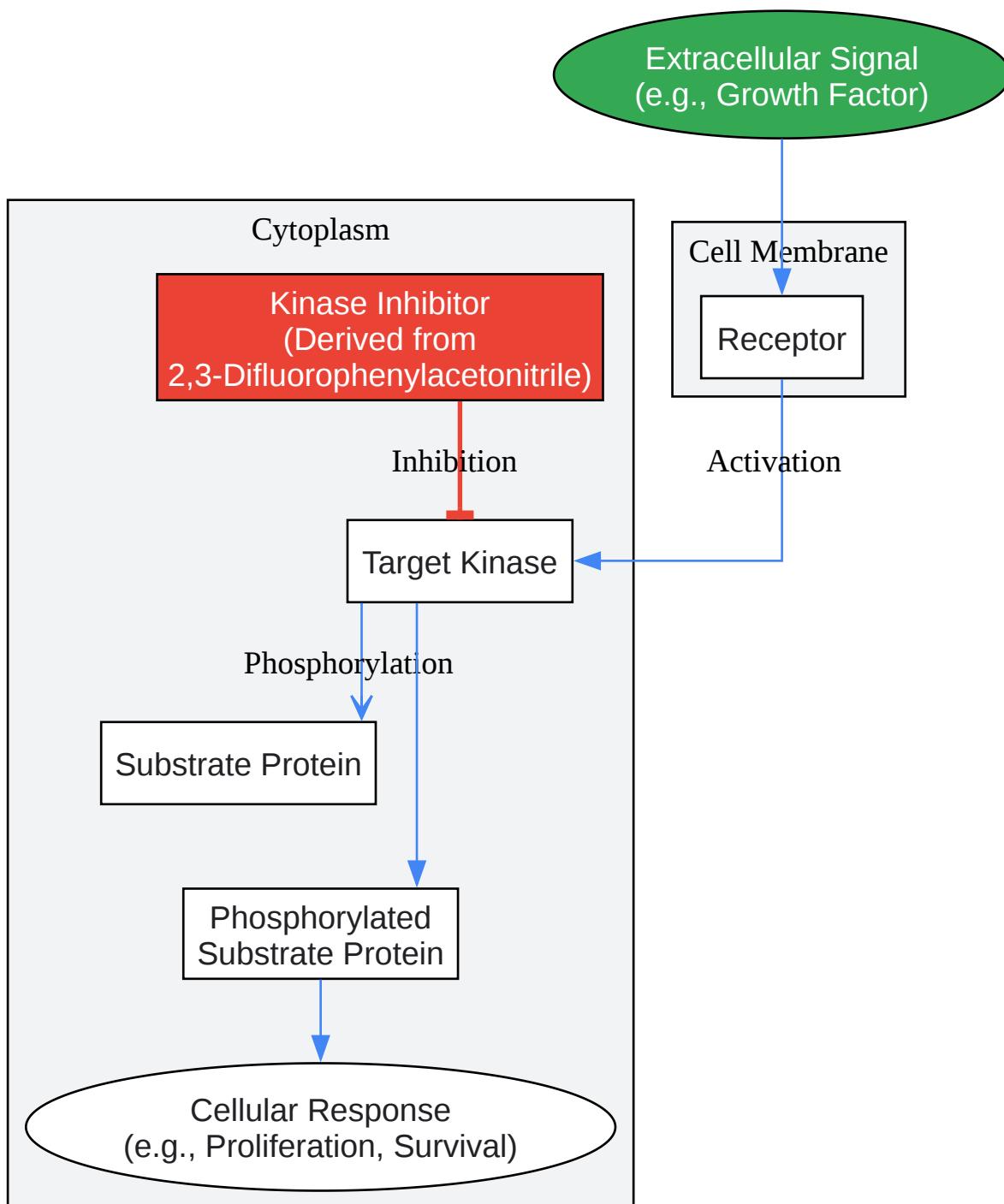
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluorobenzyl bromide (1.0 eq) in DMSO.
- Add sodium cyanide (1.2 eq) to the solution.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

- Extract the aqueous layer with diethyl ether (3 x volumes).
- Combine the organic layers and wash with deionized water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure **2,3-Difluorophenylacetonitrile**.

Applications in Drug Discovery and Development

The 2,3-difluorophenyl moiety is a valuable pharmacophore in modern drug design. Its incorporation into drug candidates can enhance their pharmacological properties. While specific signaling pathways directly modulated by **2,3-Difluorophenylacetonitrile** itself are not extensively documented, its utility lies in the synthesis of more complex molecules with defined biological activities.


Role as a Key Intermediate in the Synthesis of Bioactive Molecules

2,3-Difluorophenylacetonitrile serves as a versatile starting material for the synthesis of a wide range of biologically active compounds. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, providing access to diverse chemical scaffolds.

One important application is in the synthesis of kinase inhibitors. The 2,3-difluorophenyl group can form key interactions within the ATP-binding pocket of various kinases, contributing to the potency and selectivity of the inhibitor.

Illustrative Signaling Pathway: Inhibition of a Hypothetical Kinase

To illustrate the potential role of compounds derived from **2,3-Difluorophenylacetonitrile**, the following diagram depicts a simplified signaling pathway where a hypothetical kinase inhibitor, synthesized using this intermediate, blocks a signal transduction cascade.

[Click to download full resolution via product page](#)

Hypothetical inhibition of a kinase signaling pathway.

In this conceptual pathway, an extracellular signal activates a receptor, which in turn activates a target kinase. This kinase then phosphorylates a substrate protein, leading to a downstream cellular response. A kinase inhibitor, synthesized using **2,3-Difluorophenylacetonitrile** as a

key building block, can bind to the kinase and block its activity, thereby inhibiting the signaling cascade. This mechanism is a common strategy in the development of targeted cancer therapies.

Conclusion

2,3-Difluorophenylacetonitrile is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceuticals. Its unique structural features provide a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in research and development. While its direct biological activity is not the primary focus, its role as a precursor to potent and selective bioactive molecules underscores its importance in the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. 2,3-Difluorophenylacetonitrile | C8H5F2N | CID 518968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Difluorophenylacetonitrile(145689-34-5)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- To cite this document: BenchChem. [In-depth Technical Guide to 2,3-Difluorophenylacetonitrile (CAS: 145689-34-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137455#2-3-difluorophenylacetonitrile-cas-number-145689-34-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com